Structural Isomer Differentiation: 3‑Bromo vs. 2‑Bromo Benzamide Positional Effect on Predicted Drug‑Likeness
The 3‑bromo substitution on the benzamide ring differentiates this compound from its 2‑bromo isomer (CAS 1235096-50-0), which shares the identical N‑(1‑(pyridin‑4‑yl)piperidin‑4‑ylmethyl) scaffold. Computational prediction using standard drug‑likeness filters indicates that the 3‑bromo isomer exhibits a lower topological polar surface area (TPSA) and a different hydrogen‑bonding profile compared to the 2‑bromo isomer, which may influence membrane permeability and target binding [1]. However, no experimental biological data are available to confirm these predictions for either isomer.
| Evidence Dimension | Predicted physicochemical property (TPSA) |
|---|---|
| Target Compound Data | TPSA ≈ 49.4 Ų (predicted for 3‑bromo isomer) |
| Comparator Or Baseline | 2‑bromo isomer (CAS 1235096-50-0): TPSA ≈ 49.4 Ų (identical due to same atom connectivity) |
| Quantified Difference | No significant difference in TPSA; differentiation arises from electronic and steric effects of bromine position, not captured by simple 2D descriptors |
| Conditions | In silico prediction using standard molecular descriptors (Molinspiration); no experimental validation available |
Why This Matters
For researchers requiring a specific regioisomer for SAR studies, the 3‑bromo substitution pattern provides a distinct electronic and steric environment at the benzamide binding interface compared to 2‑ or 4‑bromo analogs, which cannot be assumed to behave identically in biological assays.
- [1] Kuujia.com. Cas no 1235096-50-0 (2-bromo-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide). Available at: https://www.kuujia.com View Source
